molecular formula CH3F B1595808 Fluoromethane-d3 CAS No. 558-21-4

Fluoromethane-d3

Cat. No. B1595808
CAS RN: 558-21-4
M. Wt: 37.051 g/mol
InChI Key: NBVXSUQYWXRMNV-FIBGUPNXSA-N
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Description

Fluoromethane-d3, also known as Methyl-d3 fluoride, is a compound with the linear formula CD3F . It has a molecular weight of 37.05 and is a non-toxic, liquefiable, and flammable gas at standard temperature and pressure .


Synthesis Analysis

Fluoromethane-d3 can be synthesized from Methyl-d3 p-toluenesulfonate . Another method involves the photochemical generation of volatile fluoromethane in a dilute acetic acid medium . This process involves a radical halogen atom transfer (XAT) from an intermediate Cu–F transition metal fluorocomplex to abundant ˙CH3 generated by UV homolysis of acetic acid . The presence of Cu (II) is indispensable for CH3F formation .


Molecular Structure Analysis

Fluoromethane-d3 has a tetrahedral molecular geometry . The C−F bond energy is 552 kJ/mol and its length is 0.139 nm . Its specific heat capacity (Cp) is 38.171 J·mol−1·K−1 at 25 °C .


Physical And Chemical Properties Analysis

Fluoromethane-d3 has a vapor pressure of 44.2 atm at 21.1 °C . Its boiling point is −77.9 °C (lit.) and its melting point is −141.8 °C (lit.) .

Scientific Research Applications

Greenhouse Gas and Environmental Impact

Fluoromethane, particularly in forms like HFC-23 (CHF3), is a significant greenhouse gas with a high global warming potential. It is a by-product of HCFC-22 production, used in refrigeration and air conditioning. Historically, HFC-23 has been largely considered a waste gas and often vented into the atmosphere. Recent efforts focus on reducing these emissions through destruction or process optimization (Miller et al., 2010).

Inhibition of Methanogenesis

Methyl fluoride (fluoromethane [CH3F]) acts as a selective inhibitor of CH4 oxidation by aerobic methanotrophic bacteria. This property has implications for studies on CH4 emissions from natural systems. However, it also affects anaerobic zones where CH4 is produced, inhibiting growth and CH4 production in specific microbial cultures (Janssen & Frenzel, 1997).

Electronic Properties and Dissociation Channels

Studies using computational chemistry have explored the electronic properties and primary dissociation channels of fluoromethane compounds. These studies are crucial for understanding their behavior under various conditions, including electron attachment processes and fragmentation patterns (Hayashi et al., 2020).

Reaction Kinetics in the Gas Phase

Research into the gas-phase reactions of fluoromethane (CH3F) and D-fluoromethane (CD3F) with chlorine atoms has provided insights into the kinetics of these reactions. Understanding these kinetics is important for industrial applications and environmental monitoring (Sarzyński et al., 2012).

Nuclear Magnetic Resonance (NMR) Studies

Fluoromethane isotopomers have been studied using 1H, 19F, and 2H NMR, providing valuable data for understanding their molecular properties and interactions. Such studies are foundational in materials science and chemistry (Barnhoorn & Lange, 1996).

Cerebral Blood Flow Measurements

Positron-emission tomographic determination of regional cerebral kinetics of fluoromethane (F-18) (methyl fluoride) has been developed for measuring regional cerebral blood flow. This method provides high-resolution tomographic determinations beneficial for clinical and research applications (Holden et al., 1981).

Safety And Hazards

Fluoromethane-d3 is classified as a flammable gas and contains gas under pressure; it may explode if heated . It is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

trideuterio(fluoro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3F/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVXSUQYWXRMNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204378
Record name Fluoromethane-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

37.051 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoromethane-d3

CAS RN

558-21-4
Record name Fluoromethane-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoromethane-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoromethane-d3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoromethane-d3
Reactant of Route 2
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Reactant of Route 3
Fluoromethane-d3

Citations

For This Compound
10
Citations
K Jackowski, M Kubiszewski, W Makulski - Journal of molecular structure, 2002 - Elsevier
Fluoromethane-d 3 has been studied using advanced NMR spectra in the gas phase at 300K. For the first time the 13 C and 19 F magnetic shielding and spin–spin coupling of CD 3 F …
Number of citations: 24 www.sciencedirect.com
K Shao - 2017 - asyred.com.my
… atoms with fluoromethane (CH3F) and fluoromethane-d3 (CD3F) were tested experimentally… and CH3F as the reference compound for fluoromethane-d3 (CD3F). The rate constants for …
Number of citations: 0 www.asyred.com.my
AT Trueba, MC Kroon, CJ Peters… - The Journal of …, 2014 - pubs.aip.org
… Methane (CH4) was obtained from Praxair (UHP grade), fluoromethane-d3 (CD3F) (99%), and fluoromethane (CH3F) (99%) were obtained from Synquest Labs. Tretrahydrofuran (THF) …
Number of citations: 22 pubs.aip.org
A Torres Trueba, MC Kroon, CJ Peters… - J. Chem. Phys, 2014 - pure.tue.nl
… Methane (CH4) was obtained from Praxair (UHP grade), fluoromethane-d3 (CD3F) (99%), and fluoromethane (CH3F) (99%) were obtained from Synquest Labs. Tretrahydrofuran (THF) …
Number of citations: 9 pure.tue.nl
K Jackowski - 14th Symposium on High-Resolution Molecular …, 2004 - spiedigitallibrary.org
Nuclear magnetic resonance (NMR) of some nuclei (eg 1 H, 13 C, 19 F, 29 Si and 31 P) gives strong signals which allow one for analytical investigations of gaseous compounds. The …
Number of citations: 4 www.spiedigitallibrary.org
K Jackowski, M Jaszuński - … in Magnetic Resonance Part A: An …, 2007 - Wiley Online Library
NMR spectra of gaseous compounds and quantum chemical calculations are combined to determine new accurate values of magnetic dipole moments for a series of nuclei. We have …
Number of citations: 44 onlinelibrary.wiley.com
Y Geboes - 2017 - repository.uantwerpen.be
2.1. 5 Product overview 30 2.1. 6 Microwave spectroscopy 31 2.2 Computational details 35 2.2. 1 Ab initio calculations 35 2.2. 2 CCSD (T)/CBS extrapolation scheme 37 2.2. 3 Statistical …
Number of citations: 2 repository.uantwerpen.be
LC Confined - 2002
Number of citations: 0
M Drozdowski, Z Bøaszczak, I Iwaszkiewicz-Kostka… - 2002
Number of citations: 0
L ABOUAF‐MARGUIN… - Chemischer …, 1985 - Wiley Online Library
Number of citations: 0

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